molecular formula C14H14IN B11831509 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide

1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide

Cat. No.: B11831509
M. Wt: 323.17 g/mol
InChI Key: SQRHVQNIDBPFPW-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide typically involves organic synthesis reactions. One common method includes the reaction of 2-methylbenzo[cd]indole with ethyl iodide under specific conditions to form the desired product . The reaction conditions often involve heating and the use of a solvent such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives .

Scientific Research Applications

1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide involves its interaction with molecular targets and pathways within cells. It may exert its effects by binding to specific proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C14H14IN

Molecular Weight

323.17 g/mol

IUPAC Name

1-ethyl-2-methylbenzo[cd]indol-1-ium;iodide

InChI

InChI=1S/C14H14N.HI/c1-3-15-10(2)12-8-4-6-11-7-5-9-13(15)14(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

SQRHVQNIDBPFPW-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C.[I-]

Origin of Product

United States

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